molecular formula C10H4Br2FNO2 B12876047 4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- CAS No. 834884-17-2

4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro-

Cat. No.: B12876047
CAS No.: 834884-17-2
M. Wt: 348.95 g/mol
InChI Key: XAOKHKOSPZABFP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dibromo-3-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 3-fluoroquinoline-4-carboxylic acid, followed by further functionalization to introduce the second bromine atom at the 8-position . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Antibacterial Properties

One of the primary applications of 4-Quinolinecarboxylic acid derivatives is their antibacterial activity. Research indicates that quinoline and naphthyridine carboxylic acid derivatives exhibit significant antibacterial properties against a range of infectious diseases. The structure of these compounds allows for modifications that enhance their efficacy as antibiotics. For instance, compounds with a carbon-nitrogen linkage at specific positions have demonstrated improved antibacterial activity .

Case Study:
A study highlighted the synthesis of various quinoline derivatives, including those based on 4-Quinolinecarboxylic acid, which were evaluated for their antibacterial properties. The results showed that specific modifications led to enhanced activity against Gram-positive and Gram-negative bacteria .

Antiviral Activity

Beyond antibacterial applications, quinoline derivatives have also been investigated for their antiviral properties. Compounds such as 8-hydroxy-7-substituted quinolines have shown promise as antiviral agents, with potential applications in treating viral infections. The structural features of these compounds contribute to their mechanism of action against viruses .

Case Study:
Research into the antiviral activity of quinoline derivatives indicated that specific modifications can lead to increased efficacy against viral pathogens. This opens avenues for developing new antiviral therapies based on the quinoline framework .

Antimalarial Potential

Quinolines are well-known for their antimalarial potential, particularly in the treatment of malaria caused by Plasmodium species. The derivatives of 4-Quinolinecarboxylic acid may contribute to this field by offering new compounds with enhanced potency and reduced side effects compared to traditional antimalarial drugs .

Case Study:
A synthesis study reported novel fluoroquinoline derivatives that exhibited significant antimalarial activity in vitro. These findings suggest that further exploration of 4-Quinolinecarboxylic acid derivatives could lead to effective treatments for malaria .

Antitumor Activity

Another promising application of 4-Quinolinecarboxylic acid derivatives is in cancer research. Certain quinoline derivatives have been shown to cap the N-terminal of natural cyclic peptides with antitumoral activity, suggesting potential use in cancer therapeutics .

Case Study:
Research focusing on quinoline derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The study emphasized the importance of structural modifications in enhancing the antitumor efficacy of these compounds .

Chemical Synthesis and Modifications

The synthesis and modification of 4-Quinolinecarboxylic acid are critical for expanding its applications. Various synthetic routes have been explored to produce derivatives with improved biological activities or novel properties.

Synthesis Overview:
A four-step synthetic procedure involving protection and oxidation steps has been reported for preparing 3-hydroxyquinoline-2-carboxylic acid from simpler precursors. This method allows for the introduction of various substituents that can enhance biological activity .

Data Table: Applications Overview

Application AreaDescriptionKey Findings
AntibacterialEffective against Gram-positive and Gram-negative bacteriaEnhanced activity through structural modifications
AntiviralPotential against viral infectionsIncreased efficacy with specific modifications
AntimalarialTreatment for malariaSignificant activity observed in vitro
AntitumorInhibitory effects on tumor growthStructural modifications enhance efficacy
Chemical SynthesisRoutes for producing active derivativesFour-step synthesis yielding various derivatives

Comparison with Similar Compounds

Similar Compounds

  • 2,8-Dibromoquinoline-4-carboxylic acid
  • 3-Fluoroquinoline-4-carboxylic acid
  • 2,8-Dichloro-3-fluoroquinoline-4-carboxylic acid

Uniqueness

2,8-Dibromo-3-fluoroquinoline-4-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties.

Biological Activity

4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- (chemical formula: C10_{10}H4_4Br2_2FNO2_2) is a derivative of quinoline known for its diverse biological activities. Quinoline and its derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting key research findings, mechanisms of action, and potential applications.

PropertyValue
Molecular FormulaC10_{10}H4_4Br2_2FNO2_2
Molecular Weight319.95 g/mol
IUPAC Name2,8-Dibromo-3-fluoro-4-quinolinecarboxylic acid
InChI KeyDQFQZLZJZKATMG-UHFFFAOYSA-N

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study on related quinoline compounds demonstrated moderate antibacterial effects against a variety of Gram-positive and Gram-negative bacteria. While specific data on 4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- is limited, its structural similarities suggest potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. For instance, compounds structurally similar to 4-Quinolinecarboxylic acid have shown promising results in inhibiting cancer cell proliferation. In vitro studies have indicated that certain quinoline derivatives can induce apoptosis in cancer cells by targeting specific pathways involved in cell cycle regulation and apoptosis .

In a notable study focusing on SIRT3 inhibitors, a series of quinoline derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. The results indicated that modifications at the carboxylic acid position significantly enhanced the inhibitory potency against leukemia cells .

The biological activity of 4-Quinolinecarboxylic acid, 2,8-dibromo-3-fluoro- is likely mediated through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes such as DNA replication and repair.
  • Cell Cycle Arrest : Studies suggest that quinoline derivatives can induce cell cycle arrest at the G1 phase, leading to reduced proliferation of cancer cells .
  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a key feature of many quinoline derivatives, attributed to their interaction with mitochondrial pathways .

Case Studies

  • SIRT3 Inhibition : A study synthesized various quinoline derivatives and found that certain modifications led to enhanced SIRT3 inhibitory activity. Molecule P6 from this series exhibited a significant inhibitory rate against leukemic cell lines .
  • Antimicrobial Evaluation : Various synthesized quinoline compounds were assessed for antibacterial activity using standard methods against multiple bacterial strains. The results indicated varying degrees of effectiveness, with some compounds showing particularly strong activity against Staphylococcus aureus .

Properties

CAS No.

834884-17-2

Molecular Formula

C10H4Br2FNO2

Molecular Weight

348.95 g/mol

IUPAC Name

2,8-dibromo-3-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H4Br2FNO2/c11-5-3-1-2-4-6(10(15)16)7(13)9(12)14-8(4)5/h1-3H,(H,15,16)

InChI Key

XAOKHKOSPZABFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N=C2C(=C1)Br)Br)F)C(=O)O

Origin of Product

United States

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